2(1H)-Pyridone, 1-ethyl-6-methyl- 2(1H)-Pyridone, 1-ethyl-6-methyl-
Brand Name: Vulcanchem
CAS No.: 19038-36-9
VCID: VC21043128
InChI: InChI=1S/C8H11NO/c1-3-9-7(2)5-4-6-8(9)10/h4-6H,3H2,1-2H3
SMILES: CCN1C(=CC=CC1=O)C
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol

2(1H)-Pyridone, 1-ethyl-6-methyl-

CAS No.: 19038-36-9

Cat. No.: VC21043128

Molecular Formula: C8H11NO

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

2(1H)-Pyridone, 1-ethyl-6-methyl- - 19038-36-9

Specification

CAS No. 19038-36-9
Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
IUPAC Name 1-ethyl-6-methylpyridin-2-one
Standard InChI InChI=1S/C8H11NO/c1-3-9-7(2)5-4-6-8(9)10/h4-6H,3H2,1-2H3
Standard InChI Key XVWYRVKVLNYXFA-UHFFFAOYSA-N
SMILES CCN1C(=CC=CC1=O)C
Canonical SMILES CCN1C(=CC=CC1=O)C

Introduction

Structural Identification and Nomenclature

The systematic IUPAC name for 2(1H)-pyridone, 1-ethyl-6-methyl- reflects its substitution pattern: an ethyl group at the nitrogen (position 1) and a methyl group at position 6 of the pyridone ring . Its molecular formula is C₈H₁₁NO, with a molecular weight of 153.18 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00) . The compound’s structure aligns with derivatives of 2-pyridone, a lactam analog of pyridine with a ketone group at position 2.

Key structural features include:

  • Aromatic pyridone ring: Delocalized π-electrons across the ring, modified by the electron-withdrawing ketone group.

  • Ethyl substituent at N1: Introduces steric bulk and alters electronic properties via inductive effects.

  • Methyl group at C6: Enhances lipophilicity and influences ring conformation .

Physicochemical Properties

Experimental data for this compound remains sparse, but extrapolations from analogs provide approximate values:

PropertyValue (Predicted/Analog-Based)Source Compound
Density1.2–1.4 g/cm³1-Ethyl-5-nitro-2-pyridinone
Boiling Point290–310°C1-Ethyl-5-nitro-2-pyridinone
LogP (Partition Coefficient)2.5–3.01-Ethyl-2-pyridinone
SolubilityModerate in polar solventsPyridone derivatives

The LogP value suggests moderate lipophilicity, suitable for pharmaceutical applications where membrane permeability is critical . The density and boiling point align with nitro-substituted pyridones, though the absence of a nitro group in this compound may lower these values slightly .

Synthetic Methodologies

Cascade Synthesis of Pyridones

Research by the Royal Society of Chemistry demonstrates the synthesis of ethyl- and methyl-substituted pyridones via acrylamide-ketone cyclization . For example:

  • Reaction conditions: Acrylamides react with ketones under acidic catalysis to form dihydropyridones, which oxidize to aromatic pyridones .

  • Example product: 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (yield: 30%) .

Adapting this protocol with 2-ethylacrylamide and methyl ketones could yield the target compound, though regioselectivity challenges may arise .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Pyridone derivatives exhibit characteristic absorption bands:

  • C=O stretch: Strong peak near 1,640–1,680 cm⁻¹ .

  • N–H stretch (non-aromatic): Broad band at 3,200–3,400 cm⁻¹ (absent in fully aromatic systems) .

  • C–H stretches (alkyl): Peaks at 2,850–2,960 cm⁻¹ for ethyl and methyl groups .

Nuclear Magnetic Resonance (NMR)

Data from analogous compounds provides predicted shifts:

¹H NMR (300 MHz, DMSO-d₆)

  • H3/H5 protons: Doublets at δ 6.3–6.8 ppm (aromatic protons adjacent to carbonyl) .

  • N–CH₂CH₃: Quartet at δ 3.8–4.2 ppm (J = 7.2 Hz) and triplet at δ 1.2–1.4 ppm (J = 7.5 Hz) .

  • C6–CH₃: Singlet at δ 2.3–2.5 ppm .

¹³C NMR

  • C2 (C=O): δ 160–165 ppm .

  • C6–CH₃: δ 18–20 ppm .

  • N–CH₂CH₃: δ 40–45 ppm (CH₂), δ 12–14 ppm (CH₃) .

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